molecular formula C14H18N2OS B2894374 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide CAS No. 142994-48-7

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide

Cat. No.: B2894374
CAS No.: 142994-48-7
M. Wt: 262.37
InChI Key: UKENMJDIHMOPFY-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide is a complex organic compound characterized by its unique structure, which includes a benzothiophene ring system substituted with a cyano group and a 2,2-dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of appropriate thiophene derivatives under acidic or basic conditions. Subsequent functionalization introduces the cyano group and the 2,2-dimethylpropanamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) or strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide may be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biological processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications requiring stability and reactivity.

Comparison with Similar Compounds

  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide

  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-pyridinylthioacetamide

Uniqueness: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide is a compound of significant interest in pharmacological research due to its biological activity, particularly as an inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H18N2S
  • Molecular Weight : 250.37 g/mol
  • CAS Number : 312917-14-9

This compound acts primarily as a selective inhibitor of JNK2 and JNK3 kinases. These kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.

Binding Characteristics

Research indicates that this compound binds to the ATP-binding site of JNKs with high affinity. The 3-cyano substituent forms hydrogen bonds with the hinge region of the kinase, which is critical for its inhibitory activity. The potency of this compound is reflected in its pIC50 values:

  • JNK2 : pIC50 = 6.5
  • JNK3 : pIC50 = 6.7

Inhibition of JNK Pathway

The inhibition of JNK pathways has been associated with various therapeutic effects:

  • Anti-inflammatory Effects : By inhibiting JNK signaling, this compound may reduce inflammatory responses in various models.
  • Neuroprotective Properties : Studies suggest that JNK inhibitors can protect against neuronal cell death in models of neurodegenerative diseases.
  • Cancer Therapy Potential : Given the role of JNK in cancer progression and metastasis, this compound may have applications in oncology.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Angell et al., 2007 Identified as a potent inhibitor of JNK2 and JNK3; demonstrated selectivity against other MAPKs (e.g., JNK1).
Neuroprotective Study Showed that compounds targeting similar pathways can reduce cerebral infarct size in ischemic models.
DrugBank Analysis Highlighted potential interactions with various cytochrome P450 enzymes and implications for drug metabolism.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-14(2,3)13(17)16-12-10(8-15)9-6-4-5-7-11(9)18-12/h4-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKENMJDIHMOPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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